Tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate
Description
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate |
InChI |
InChI=1S/C11H19NO3/c1-9(13)7-6-8-12(5)10(14)15-11(2,3)4/h6-7H,8H2,1-5H3 |
InChI Key |
LNTLYYVPYIBZEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CCN(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
- IUPAC Name: tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate
- Molecular Formula: C11H19NO4
- Molecular Weight: Approximately 229.27 g/mol
- Key Functional Groups: Carbamate (N-methyl), α,β-unsaturated ketone (4-oxopent-2-enyl)
- Relevant Identifiers:
- InChI: InChI=1S/C11H19NO4/c1-8(14)6-11(5,7-13)12-9(15)16-10(2,3)4/h7,14H,1,6H2,2-5H3,(H,12,15)/t11-/m0/s1
- SMILES: CC@(C=O)NC(=O)OC(C)(C)C
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves:
- Formation of the carbamate moiety by reaction of an amine with a suitable carbamoylating agent such as di-tert-butyl dicarbonate (Boc2O).
- Introduction of the 4-oxopent-2-enyl side chain via alkylation or related carbonyl functionalization methods.
- Control of stereochemistry and regiochemistry through choice of reagents, catalysts, and reaction conditions.
Specific Synthetic Routes
Alkylation of N-Methyl Carbamates with α,β-Unsaturated Carbonyl Compounds
- A common approach involves the alkylation of N-methyl carbamates with α,β-unsaturated aldehydes or ketones under Lewis acid catalysis. For example, TiCl4-mediated alkylation with allyltrimethylsilane has been employed to introduce similar side chains with high diastereoselectivity.
- This method allows for the formation of the 4-oxopent-2-enyl group by reaction with appropriate enol or enolate equivalents.
Reductive Alkylation and Mannich-Type Reactions
- Double reductive alkylation of Boc-protected amines with aldehydes and formaldehyde derivatives has been reported to efficiently yield N-methylated carbamates bearing functionalized side chains.
- Mannich aminomethylation involving carbamates, formaldehyde, and enaminones or similar nucleophiles can also lead to functionalized carbamate derivatives containing α,β-unsaturated ketone moieties.
Chemoenzymatic Reduction and Functionalization
- Chemoenzymatic approaches have been used for related carbamate derivatives, where carbonyl groups are introduced or modified enzymatically, followed by chemical transformations to install the tert-butyl carbamate protecting group.
- For example, biocatalytic reductions of ketoesters followed by carbamate formation have been demonstrated with high yield and stereoselectivity.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boc Protection of Amines | Di-tert-butyl dicarbonate, NaOH, H2O/dioxane | ~55% | Mild conditions, selective protection |
| Alkylation with Allyltrimethylsilane | TiCl4, CH2Cl2, -78 to 0 °C | 65-80% | High diastereoselectivity |
| Reductive Alkylation | Formaldehyde, NaBH4 or catalytic hydrogenation | 70-80% | Double alkylation, N-methylation |
| Chemoenzymatic Reduction | Enzymatic catalyst, THF, MeOH | ~79% | High stereoselectivity, mild conditions |
Mechanistic Insights
- The alkylation reactions proceed via formation of iminium ion intermediates, which are then attacked by nucleophiles such as allyltrimethylsilane or enolates. The conformation of these intermediates dictates the stereochemical outcome, enabling cis or trans selectivity in substituted piperidines.
- Reductive alkylation involves initial formation of iminium ions followed by reduction, typically with sodium borohydride or catalytic hydrogenation, to yield N-methylated carbamates with functionalized side chains.
- Chemoenzymatic methods leverage enzyme specificity for reduction of keto groups, followed by chemical carbamate formation, providing a green and stereoselective route.
Summary Table of Preparation Methods
| Method Type | Key Reagents/Catalysts | Advantages | Limitations |
|---|---|---|---|
| Lewis Acid-Mediated Alkylation | TiCl4, allyltrimethylsilane | High stereoselectivity, good yield | Requires low temperature control |
| Reductive Alkylation | Formaldehyde, NaBH4, H2/Pd | Efficient N-methylation | Sensitive to reaction conditions |
| Chemoenzymatic Reduction | Enzymes, THF, MeOH | Mild, environmentally friendly | Requires enzyme availability |
| Mannich-Type Aminomethylation | Formaldehyde, carbamates, enaminones | Versatile, allows complex scaffolds | Multi-step, moderate yields |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl or methyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like ether or THF under an inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like DMF or DMSO at room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted carbamates .
Scientific Research Applications
Tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate is a chemical compound with diverse applications in chemistry, biology, medicine, and industry. Its primary applications stem from its role as a building block in synthesizing complex molecules and its ability to interact with biological systems.
Applications in Chemistry
This compound serves as a crucial intermediate in synthesizing complex molecules. Its structure allows it to undergo various chemical reactions, such as oxidation, reduction, and substitution, making it a versatile reagent in chemical synthesis.
Reactions and Product Formation
- Oxidation: Introduces additional functional groups or modifies existing ones. The products can range from ketones to carboxylic acids, depending on the oxidizing agent and reaction conditions.
- Reduction: Reduces carbonyl groups to alcohols or amines. Reducing agents like lithium aluminum hydride are commonly used, and the reaction requires controlled temperatures and inert atmospheres.
- Substitution: Replaces one functional group with another, often using nucleophilic or electrophilic reagents.
Its ability to form stable intermediates makes it a valuable compound in synthetic chemistry.
Applications in Biology
In biology, this compound is used as a probe to study enzyme activity and protein interactions. The carbamate group can form covalent bonds with active site residues, providing insights into enzyme mechanisms.
Mechanism of Action
The compound interacts with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active sites of enzymes, inhibiting their activity and modulating biochemical pathways.
Applications in Medicine
Derivatives of tert-butyl N-methyl-N-(4-oxopent-3-enyl)carbamate may have potential therapeutic applications in medicine. They can be used as inhibitors of specific enzymes involved in disease pathways. For example, Barmumycin and its diacetate, which contain similar structural elements, have shown antitumor activity at micromolar concentrations in cancer cell lines .
Applications in Industry
In industry, this compound can be used as an intermediate in producing pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features, molecular formulas, and molecular weights of the target compound and related carbamates:
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate (2360544-09-6) | C₁₁H₁₉NO₃ | 213.27 | Enone, tert-butyl carbamate, methyl |
| Tert-butyl N-(4-cyclopropyl-3-methyl-4-oxobutan-2-yl)carbamate (4261-80-7) | C₁₃H₂₃NO₃ | 241.33 | Cyclopropyl, ketone, methyl |
| Tert-butyl N-(4-cyano-2-oxocyclopentyl)carbamate (2090270-00-9) | C₁₁H₁₆N₂O₃ | 224.26 | Cyclopentanone, cyano, tert-butyl carbamate |
| Tert-butyl N-[4-(2-nitrophenyl)-4-oxobutyl]carbamate (1427460-20-5) | C₁₅H₂₀N₂O₅ | 308.33 | Nitroaryl, ketone |
| Tert-butyl N-(4-cyanooxan-4-yl)carbamate (1860028-25-6) | C₁₁H₁₈N₂O₃ | 226.28 | Cyano, tetrahydropyran (oxane) ring |
| Tert-butyl N-(4-amino-4-oxobutyl)carbamate (91419-46-4) | C₉H₁₈N₂O₃ | 202.25 | Amide, ketone |
Physicochemical Properties
- Solubility: Compounds with polar groups (e.g., cyano in 2090270-00-9, nitro in 1427460-20-5) exhibit higher solubility in polar aprotic solvents like DMF or DMSO. The target compound’s enone system may confer moderate solubility in dichloromethane or THF .
- Stability: The tert-butyl carbamate group generally enhances thermal and hydrolytic stability across all analogs. However, the enone in the target compound may render it susceptible to photodegradation .
Biological Activity
Tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate, a compound with a complex structure, has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 227.30 g/mol. The compound features a carbamate functional group, a tert-butyl moiety, and a substituted pentenyl chain, which contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₁NO₃ |
| Molecular Weight | 227.30 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C12H21NO3/c1-9(2)7-10(14)8-13(6)11(15)16-12(3,4)5/h7H,8H2,1-6H3 |
The biological activity of this compound primarily stems from its ability to interact with various molecular targets, particularly enzymes. The carbamate group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of enzymatic activity. This mechanism is critical for understanding its potential therapeutic applications.
Enzyme Inhibition
Research indicates that this compound can act as an inhibitor for several enzymes involved in disease pathways. For instance:
- β-secretase Inhibition : The compound has been shown to inhibit β-secretase activity, which is crucial in the formation of amyloid plaques associated with Alzheimer's disease. In vitro studies demonstrated an IC₅₀ value of 15.4 nM for β-secretase inhibition .
- Acetylcholinesterase Inhibition : It also exhibits acetylcholinesterase inhibitory activity (Kᵢ = 0.17 μM), which may enhance cholinergic signaling and provide neuroprotective effects against neurodegenerative conditions .
Protective Effects in Neurodegeneration
In cellular models, the compound has demonstrated protective effects against oxidative stress induced by amyloid-beta (Aβ) peptides. Specifically, it was observed that treatment with the compound improved cell viability in astrocytes exposed to Aβ 1-42, suggesting a potential role in mitigating neuroinflammation and apoptosis .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their implications:
- In Vitro Studies : A study assessed the protective effects of a derivative compound (M4) against Aβ-induced toxicity in astrocytes. Results indicated that M4 significantly improved cell viability and reduced inflammatory cytokine production when co-treated with Aβ .
- In Vivo Models : Research utilizing scopolamine-induced models showed that while M4 reduced Aβ levels and β-secretase activity, it did not achieve statistical significance compared to controls, indicating challenges in bioavailability within the central nervous system .
- Comparative Studies : Similar compounds have been evaluated for their antimicrobial properties. For instance, derivatives of tert-butyl carbamates exhibited notable antibacterial activity against various pathogens, highlighting the versatility of this chemical scaffold in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
